molecular formula C10H13BrO B12329135 2-(2-Bromo-5-methylphenyl)propan-2-ol

2-(2-Bromo-5-methylphenyl)propan-2-ol

Cat. No.: B12329135
M. Wt: 229.11 g/mol
InChI Key: TULANXOPLANKNW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of phenylpropanol and is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the bromination of 5-methylphenylpropan-2-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(2-Hydroxy-5-methylphenyl)propan-2-ol.

    Oxidation: Formation of 2-(2-Bromo-5-methylphenyl)propan-2-one or 2-(2-Bromo-5-methylphenyl)propanoic acid.

    Reduction: Formation of 2-(5-Methylphenyl)propan-2-ol.

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)propan-2-ol
  • 2-(2-Bromo-6-methylphenyl)propan-2-ol
  • 2-(2-Chloro-5-methylphenyl)propan-2-ol

Uniqueness

2-(2-Bromo-5-methylphenyl)propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

2-(2-bromo-5-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7-4-5-9(11)8(6-7)10(2,3)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULANXOPLANKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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